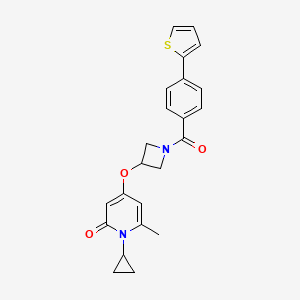
1-cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, identified by its CAS number 2034238-49-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of the compound is C18H20N2O3S, with a molecular weight of 344.4 g/mol. The structure features a pyridinone core, which is common in many bioactive compounds, and includes a cyclopropyl group and a thiophene moiety, both of which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034238-49-6 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain phospholipases, which play critical roles in cell signaling and membrane dynamics. For instance, compounds in related classes have shown inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), leading to alterations in lipid signaling pathways that can affect emotional behavior and neuroprotection .
Pharmacological Effects
This compound has demonstrated several pharmacological effects:
- Neuroprotective Effects : In vivo studies indicate that the compound may reduce levels of endocannabinoids like anandamide, potentially offering neuroprotective benefits in models of stress and anxiety .
- Anti-inflammatory Activity : The presence of the thiophene group is associated with anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Antitumor Potential : Some derivatives of pyridinones have been investigated for their anticancer properties, suggesting that this compound could also exhibit similar activities through mechanisms such as apoptosis induction or cell cycle arrest.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridinone core or modifications to the thiophene ring can significantly influence potency and selectivity against target enzymes.
Key Findings from SAR Studies
- Substituent Variability : The introduction of different aromatic groups has been shown to enhance binding affinity to target proteins.
- Lipophilicity : Compounds with higher lipophilic efficiency tend to have better bioavailability and cellular uptake .
- Enantiomeric Differences : Different stereoisomers exhibit varied biological activities; for example, certain enantiomers showed up to three-fold differences in potency against NAPE-PLD .
Study 1: Neurobehavioral Impact
A study conducted on mice demonstrated that administration of the compound at a dose of 30 mg/kg resulted in significant changes in emotional behavior, correlating with reduced levels of anandamide in the brain . This highlights its potential utility in treating mood disorders.
Study 2: Inhibition Assays
In vitro assays revealed that the compound effectively inhibited NAPE-PLD with an IC50 value indicating high potency compared to other known inhibitors . This positions it as a promising candidate for further development as a therapeutic agent targeting lipid metabolism.
属性
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-11-19(12-22(26)25(15)18-8-9-18)28-20-13-24(14-20)23(27)17-6-4-16(5-7-17)21-3-2-10-29-21/h2-7,10-12,18,20H,8-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRCXFVMAGNIDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














